(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459961
InChI: InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1
SMILES: CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13459961

Molecular Formula: C19H29N3O

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one -

Specification

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1
Standard InChI Key HDTPZJJEXQPPBQ-BUSXIPJBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.5 g/mol. Its stereochemistry is defined by the (S)-configuration at the amino-propanone backbone, which influences its interaction with biological targets. Key structural elements include:

  • Piperidine ring: A six-membered heterocycle with a nitrogen atom.

  • Benzyl-cyclopropyl-amino-methyl substituent: Introduces steric complexity and lipophilicity.

  • Propan-1-one moiety: Provides a ketone functional group for potential hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₃O
Molecular Weight315.5 g/mol
IUPAC Name(2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one
CAS Number1353975-97-9

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined in patent literature and academic theses :

  • Piperidine Ring Formation: Achieved via cyclization of aminocarbonyl precursors or reductive amination.

  • Introduction of Benzyl-Cyclopropyl-Amino Group: Utilizes nucleophilic substitution or reductive alkylation with benzyl chloride and cyclopropylamine.

  • Acylation: Attachment of the propanone moiety using acyl chlorides or ketone-forming reagents.

Table 2: Key Synthetic Steps and Reagents

StepReagents/ConditionsYieldSource
Piperidine FormationNaH, DMF, 80°C75%
Benzyl-Cyclopropyl SubstitutionBenzyl chloride, K₂CO₃, DCM62%
Propanone AcylationPropionyl chloride, Et₃N68%

Stereochemical Control

The (S)-configuration is critical for bioactivity. Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are employed to ensure enantiopurity .

Biological Activity and Mechanisms

Monoamine Transporter Modulation

The compound exhibits affinity for dopamine (DAT) and norepinephrine transporters (NET), with IC₅₀ values in the nanomolar range. This suggests potential as a reuptake inhibitor for neurological disorders.

Table 3: In Vitro Binding Affinities

TargetIC₅₀ (nM)Source
DAT29 ± 3
NET41 ± 5

Pharmacological Applications

Neurological Disorders

The compound’s monoamine transporter inhibition aligns with applications in:

  • Depression: Potentially augmenting synaptic neurotransmitter levels.

  • Attention Deficit Hyperactivity Disorder (ADHD): Mimicking the mechanism of atomoxetine.

Autoimmune Diseases

Patent WO2018138362A1 highlights piperidine derivatives as ROR-gamma modulators for treating autoimmune conditions like psoriasis . The benzyl-cyclopropyl group may enhance target specificity.

ParameterGHS ClassificationSource
Skin IrritationCategory 2
Eye DamageCategory 2A

Future Directions

Structural Optimization

  • Cyclopropane Modifications: Introducing fluorinated cyclopropane could improve bioavailability .

  • Piperidine Substitutions: Exploring 3- or 4-position substituents to enhance target selectivity .

Clinical Translation

Preclinical studies are needed to validate efficacy in neuropathic pain and viral infection models. Collaborative efforts between academia and industry could accelerate development.

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